ピペリジン-4-カルボキサミド

概要

説明

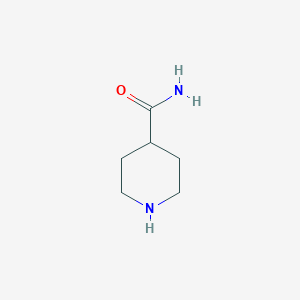

4-Piperidine carboxamide is a piperidinecarboxamide.

科学的研究の応用

ヒトコロナウイルスの阻害

ピペリジン-4-カルボキサミドは、いくつかの細胞株において、ヒトαコロナウイルスNL63、βコロナウイルスOC43、およびSARS-CoV-2のアルファ変異株とデルタ変異株に対するそのinvitro活性について評価されてきました . この化合物は、NL63感染Vero細胞およびMK2細胞において抗ウイルス活性を示しました . これは、ピペリジン-4-カルボキサミドがSARS-CoV-2治療のための潜在的な抗ウイルス剤となりうることを示唆しています .

サイトメガロウイルスの抗ウイルス活性

この化合物は、そのサイトメガロウイルス(CMV)に対する抗ウイルス活性についても研究されてきました . CMV-ルシフェラーゼレポーターを用いた大規模なハイスループットスクリーニングにおいて、CMV複製の一意の阻害剤がいくつか同定され、ピペリジン-4-カルボキサミドもその1つでした . これは、この化合物がCMVの治療および予防のための潜在的な治療薬となりうることを示しています .

Aktシグナル伝達経路の阻害

がん研究の文脈において、ピペリジン-4-カルボキサミドアナログは、AktのSer473残基のリン酸化を減少させることが発見されており、その結果Aktシグナル伝達経路が阻害されています . これは、この化合物ががん治療に潜在的な用途があり得ることを示唆しています .

作用機序

Target of Action

Piperidine-4-carboxamide primarily targets mycobacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .

Mode of Action

This inhibition leads to a decrease in the phosphorylation of the Ser473 residue on Akt, resulting in the inhibition of the Akt signaling pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to activate signaling pathways like NF-κB, PI3k/Akt, which are involved in cancer progression . It also causes DNA gyrase-mediated DNA damage, similar to fluoroquinolones .

Result of Action

Piperidine-4-carboxamide has shown antiviral activity against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . It also has potential anticancer applications, with studies indicating its ability to induce apoptosis in cancer cells via a mitochondrial-induced pathway .

Action Environment

The efficacy and stability of Piperidine-4-carboxamide can be influenced by various environmental factors It’s worth noting that the compound retains activity against strains representing all three subspecies of the M. abscessus complex .

生化学分析

Biochemical Properties

Piperidine-4-carboxamide has been found to interact with several biomolecules. For instance, it has been identified as a potent inhibitor of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. The inhibition of this enzyme by Piperidine-4-carboxamide can lead to the cessation of bacterial growth .

Cellular Effects

Piperidine-4-carboxamide has demonstrated significant effects on various types of cells. For instance, it has shown antiviral activity against human α-coronavirus NL63 and β-coronaviruses OC43 in several cell lines . It has also shown bactericidal and antibiofilm activity against Mycobacterium abscessus .

Molecular Mechanism

The molecular mechanism of Piperidine-4-carboxamide involves its interaction with DNA gyrase, leading to the inhibition of this enzyme . This interaction causes DNA damage, similar to the action of fluoroquinolones . This damage can inhibit the replication and transcription processes of the bacteria, leading to their death .

Metabolic Pathways

Given its inhibitory effect on DNA gyrase, it is likely that it interacts with enzymes involved in DNA replication and transcription .

Transport and Distribution

Its observed effects on various cell types suggest that it can penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

Given its interaction with DNA gyrase, it is likely that it localizes to the regions of the cell where this enzyme is active, such as the nucleoid in bacteria .

生物活性

Isonipecotamide, a derivative of nipecotic acid, has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and anticoagulation. This article provides an in-depth analysis of its biological activity, supported by data tables and research findings.

Isonipecotamide is characterized by its ability to interact with various neurotransmitter systems and enzymes, notably acetylcholinesterase (AChE) and thrombin, which are critical in neurological functions and coagulation processes, respectively. The compound's structure allows it to exhibit dual inhibitory effects on both AChE and thrombin, making it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's.

Neurochemical Profile

Research indicates that isonipecotamide significantly affects neurotransmitter levels in the brain. A study conducted on rats demonstrated that administration of isonipecotamide altered the levels of key neurotransmitters:

| Dose (mg/kg) | Dopamine (DA) ng/g | DOPAC ng/g | HVA ng/g | 5-HT ng/g | 5-HIAA ng/g |

|---|---|---|---|---|---|

| Control | 230.68 ± 33.7 | 150.8 ± 42.9 | 85.0 ± 15.0 | 189.43 ± 39.0 | 270.26 ± 31.9 |

| 50 | 174.68* ± 27.6 | 192.93 ± 43.5 | 150.0** ± 40.0 | 156.01 ± 23.0 | 345.20 ± 102.5 |

| 100 | 217.72 ± 40.4 | 198.34 ± 42.1 | 191.0** ± 26.0 | 147.17 ± 14.0 | 284.14 ± 69.4 |

| 200 | 210.31 ± 45.4 | 130.23 ± 38.5 | 180.0** ± 45.0 | 161.66 ± 29.3 | 282.57 ± 31.2 |

*Significant differences from control (P<0.05)

**Highly significant differences from control (P<0.01) .

Behavioral Studies

A behavioral study assessed the effects of isonipecotamide on locomotor activity in rats using an open-field test:

| Treatment | Dose (mg/kg) | No. of Squares Crossed | Latency to Move (sec) |

|---|---|---|---|

| Control | - | 67.68 ± 26.6 | 2.25 ± 0.96 |

| Isonipecotamide I | 50 | *55 ±2 | *8.5 P<0.05 |

| Isonipecotamide II | 100 | **44±2 | **11.9 P<0.01 |

| Isonipecotamide III | 200 | **33±1 | **15 P<0.01 |

The results indicate that isonipecotamide significantly alters both the number of squares crossed and latency to move compared to the control group, suggesting a notable effect on locomotor activity .

Anticoagulant Activity

Isonipecotamide derivatives have been evaluated for their anticoagulant properties, particularly their ability to inhibit thrombin and factor Xa:

- In vitro assays showed that certain isonipecotamide derivatives exhibited potent inhibition against AChE, with IC50 values comparable to established drugs like donepezil.

- The dual inhibition profile suggests potential therapeutic applications in managing conditions such as Alzheimer's disease by mitigating neuroinflammation and cognitive decline .

Case Studies and Clinical Relevance

Recent studies have explored the clinical implications of isonipecotamide in animal models:

- A study demonstrated that isonipecotamide derivatives could protect mice from neuroadapted Sindbis virus infections, highlighting their potential as antiviral agents .

- Another investigation into the pharmacokinetics of these compounds revealed favorable brain penetration, which is crucial for treating central nervous system disorders .

特性

IUPAC Name |

piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBWFNDFMCCGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068182 | |

| Record name | 4-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39546-32-2 | |

| Record name | 4-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39546-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039546322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonipecotamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZE2810T4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of Isonipecotamide is C6H12N2O, and its molecular weight is 128.17 g/mol.

A: Isonipecotamide and its derivatives have been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, UV, and EIMS [, , , , , , , , ]. These techniques provide information about the compound's structure, functional groups, and purity.

A: Studies have shown that even small changes in the Isonipecotamide structure, like the type and position of substituents on the piperidine ring or the carboxamide group, can significantly influence its activity, potency, and selectivity towards different targets [, , , , , , , ]. For example, introducing a carbamoyl group to the phenyl ring of a 4-benzylpiperidine moiety improved metabolic stability while retaining anti-HIV-1 activity []. Similarly, adding fluorine and trifluoromethyl groups to a distal phenyl ring increased both factor Xa inhibitory potency and antiplatelet activity [].

A: Research on Isonipecotamide derivatives as CCR5 antagonists revealed that structural features like size, substitution pattern, and steric properties significantly influence their anti-HIV-1 activity []. Specifically, incorporating polar groups enhanced metabolic stability, while optimizing the linker group between the piperidine ring and lipophilic substituents improved potency and oral bioavailability [, ].

A: Isonipecotamide derivatives have been shown to interact with various targets including:* CCR5 receptor: Acting as antagonists, they inhibit HIV-1 entry into host cells [, ].* DNA Gyrase: Isonipecotamide analogs like MMV688844 inhibit DNA gyrase in Mycobacterium abscessus, leading to bacterial death [, ].* T-type Ca2+ channels: Certain derivatives exhibit inhibitory activity against T-type Ca2+ channels, making them potential antihypertensive agents [].* Factor Xa and Thrombin: Some Isonipecotamide-based compounds demonstrate dual inhibitory activity against these coagulation factors, indicating potential as antithrombotic agents [, , ].* Cholinesterases: Recent research suggests that certain Isonipecotamide derivatives can also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), hinting at potential for Alzheimer's disease treatment [].

A: Isonipecotamide analogs, acting as Novel Bacterial Topoisomerase Inhibitors (NBTIs), target DNA gyrase in Mycobacterium abscessus. This interaction leads to DNA damage and ultimately bacterial cell death [, ]. Notably, these compounds retain activity against all three subspecies of the M. abscessus complex and show bactericidal and antibiofilm properties [].

A: Computational approaches like molecular docking and QSAR modeling have been instrumental in understanding the structure-activity relationships of Isonipecotamide derivatives [, , ]. These methods allow researchers to predict the binding affinity and selectivity of novel analogs towards specific targets, guiding the design of more potent and selective compounds.

ANone: Researchers have employed various in vitro and in vivo models to assess the efficacy of Isonipecotamide analogs, including:

- Cell-based assays: Evaluating anti-HIV-1 activity [], inhibition of T-type Ca2+ channels [], and anticancer activity against various cancer cell lines [, , ].

- Animal models: Assessing analgesic and anti-inflammatory effects in mice [, ], antihypertensive effects in spontaneously hypertensive rats [], and anticancer activity in human tumor xenograft models [, ].

- Clinical trials: While no clinical trial data is available for Isonipecotamide itself, some derivatives, like TAK-220 (a CCR5 antagonist), have progressed to clinical trials for HIV-1 treatment [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。